![molecular formula C15H18BrFN4O3 B1477847 tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate CAS No. 1632497-74-5](/img/structure/B1477847.png)
tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate
Description
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a bromo-fluorophenyl group, a triazole ring, and an ethylcarbamate group. These functional groups suggest that the compound could have interesting chemical properties and potential uses in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tert-butyl group might be introduced using a reagent like tert-butyl bromide . The bromo-fluorophenyl group could potentially be introduced using a suitable bromo-fluorobenzene derivative . The triazole ring might be synthesized using a method like the Huisgen cycloaddition . Finally, the ethylcarbamate group could potentially be introduced using an isocyanate .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromo-fluorophenyl group would likely be planar due to the conjugated system of the benzene ring. The triazole ring would also likely be planar. The tert-butyl group would likely adopt a tetrahedral geometry .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the bromo-fluorophenyl group could potentially be displaced in a nucleophilic aromatic substitution reaction . The triazole ring might potentially be able to act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For example, the presence of the bromo-fluorophenyl group could potentially increase the compound’s density and boiling point compared to similar compounds without halogens .Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[4-(4-bromo-2-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrFN4O3/c1-15(2,3)24-13(22)18-6-7-21-14(23)20(9-19-21)12-5-4-10(16)8-11(12)17/h4-5,8-9H,6-7H2,1-3H3,(H,18,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWCADGRWWRITKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C(=O)N(C=N1)C2=C(C=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrFN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-[4-(4-bromo-2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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